Cyheptamide

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S524767
  • CAS No.:

    7199-29-3
  • Molecular Formula:

    C16H15NO
  • Molecular Weight:

    237.3 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire

Cyheptamide is an anticonvulsant.

CAS Number 7199-29-3
Product Name Cyheptamide
IUPAC Name tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxamide
Molecular Formula C16H15NO
Molecular Weight 237.3 g/mol
InChI InChI=1S/C16H15NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H2,17,18)
InChI Key ADPMNZUPGYNXCQ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
Solubility Soluble in DMSO
Synonyms Cyheptamide; AY 8682; AY-8682
Canonical SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(=O)N
Purity >98% (or refer to the Certificate of Analysis)
Molecular Weight 237.3 g/mol
XLogP3 2.4
Exact Mass 237.1154
Appearance Solid powder
Melting Point 193.5 °C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII 6R22P8K61P
GHS Hazard Statements Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant

Irritant

Other CAS 7199-29-3
Wikipedia Cyheptamide
Dates Modify: 2022-04-08

1: van Eeken CJ, Birtwhistle RD, Mulder D. Toxicological study of cyheptamide: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxamide (BS 7029). Arch Int Pharmacodyn Ther. 1970 Nov;188(1):79-85. PubMed PMID: 5485105.
2: Codding PW, Lee TA, Richardson JF. Cyheptamide and 3-hydroxy-3-phenacyloxindole: structural similarity to diphenylhydantoin as the basis for anticonvulsant activity. J Med Chem. 1984 May;27(5):649-54. PubMed PMID: 6716403.
3: Kraml M, Sestanj K, Dvornik D. Metabolism of the anticonvulsant 10,11-dihydro-5H-dibenzo(a,d)cycloheptene-5-carboxamide. I. Metabolic fate of (14C)cyheptamide in animals and man. Biochem Pharmacol. 1971 Sep;20(9):2327-38. PubMed PMID: 5163146.
4: Conway JM, Birnbaum AK, Marino SE, Cloyd JC, Remmel RP. A sensitive capillary GC-MS method for analysis of topiramate from plasma obtained from single-dose studies. Biomed Chromatogr. 2012 Sep;26(9):1071-6. doi: 10.1002/bmc.1749. Epub 2012 Jan 4. PubMed PMID: 22223467; PubMed Central PMCID: PMC3776594.
5: Jones GL, Amato RJ, Wimbish GH, Peyton GA. Comparison of anticonvulsant potencies of cyheptamide, carbamazepine, and phenytoin. J Pharm Sci. 1981 Jun;70(6):618-20. PubMed PMID: 7252802.
6: Paglia G, D'Apolito O, Garofalo D, Scarano C, Corso G. Development and validation of a LC/MS/MS method for simultaneous quantification of oxcarbazepine and its main metabolites in human serum. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Dec 15;860(2):153-9. Epub 2007 Oct 25. PubMed PMID: 17996501.
7: Srirambhatla VK, Guo R, Price SL, Florence AJ. Isomorphous template induced crystallisation: a robust method for the targeted crystallisation of computationally predicted metastable polymorphs. Chem Commun (Camb). 2016 May 31;52(46):7384-6. doi: 10.1039/c6cc01710j. PubMed PMID: 27193234.
8: Jones GL, Amato RJ, Jones MF. alpha,alpha-Diphenylsuccinimide: evaluation of anticonvulsant and hydrophobic properties. J Pharm Sci. 1984 Mar;73(3):310-3. PubMed PMID: 6716236.
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10: Lensmeyer GL, Gidal BE, Wiebe DA. Optimized high-performance liquid chromatographic method for determination of lamotrigine in serum with concomitant determination of phenytoin, carbamazepine, and carbamazepine epoxide. Ther Drug Monit. 1997 Jun;19(3):292-300. PubMed PMID: 9200770.
11: Sheehan M, Haythorn P. Rapid gas chromatographic determination of underivatized theophylline in whole blood. J Chromatogr. 1976 Feb 18;117(2):392-8. PubMed PMID: 2615.
12: Soldin SJ, Hill JG. Rapid micromethod for measuring anticonvulsant drugs in serum by high-performance liquid chromatography. Clin Chem. 1976 Jun;22(6):856-9. PubMed PMID: 1277473.
13: Saavedra I, Pavani M, Estruch J, Galdámes D, Leyton S. [Determination of plasma lidocaine by gas-liquid chromatography]. Rev Med Chil. 1987 Jul;115(7):661-4. Spanish. PubMed PMID: 3453531.
14: Wimbish GH, Jones GL, Amato RJ, Peyton GA. Anticonvulsant activities and brain concentrations of cyheptamide and carbamazepine. Proc West Pharmacol Soc. 1980;23:75-9. PubMed PMID: 7403169.
15: Funcke AB, van Beek MC, van Hell G, Lavy UI, Timmerman H, Zandberg P. Cyheptamide. A pharmacological evaluation. Arch Int Pharmacodyn Ther. 1970 Sep;187(1):174-91. PubMed PMID: 4394698.
16: Kraml M, Dvornik D, Cosyns L. Colorimetric determination of C-10 hydroxylated metabolites of cyheptamide: application to absorption and enzyme induction studies in the rat. J Pharm Sci. 1972 Mar;61(3):408-12. PubMed PMID: 5013378.
17: Doorenbos HJ, de Jonge H, Corts GJ, Nauta WT. Investigation of cyheptamide, 10,11-dihydro-5H-dibenzo [a,d]cycloheptene-5-carboxamide (BS 7029). Pharm Weekbl. 1969 Jun 27;104(26):732-7. PubMed PMID: 5789020.

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